Eperezolid is classified as a synthetic antibiotic. Its development stems from the need for effective treatments against resistant bacterial strains, particularly those that are Gram-positive and have shown resistance to conventional antibiotics. The compound's chemical structure allows it to inhibit bacterial protein synthesis, making it a valuable tool in combating infections.
The synthesis of eperezolid typically involves the formation of a 2-oxazolidinone ring, which is a common structural motif in oxazolidinone antibiotics. One notable method described in literature employs proline-catalyzed stereoselective α-aminoxylation of aldehydes to create intermediates that can be further transformed into eperezolid. This method has been highlighted for its efficiency and ability to produce the desired compound with high enantiomeric excess .
A simpler synthetic route has also been reported, utilizing readily available starting materials such as (S)-glyceraldehyde acetonide, which can be converted through several steps into eperezolid . This approach emphasizes the accessibility of precursors and the practicality of the synthetic pathway.
The molecular formula of eperezolid is C₁₈H₁₈F₃N₃O₃S, and it features a complex structure that includes a phenylpiperazine moiety and an oxazolidinone ring. The presence of fluorine atoms in its structure contributes to its antibacterial activity by enhancing lipophilicity and cellular penetration.
In terms of molecular weight, eperezolid is approximately 393.4 g/mol. The compound's three-dimensional conformation plays a crucial role in its interaction with bacterial ribosomes, which is essential for its mechanism of action .
Eperezolid undergoes various chemical reactions typical of oxazolidinones, including hydrolysis and potential modifications at the piperazine ring. The compound's stability under physiological conditions allows it to retain activity against target bacteria.
Research indicates that eperezolid exhibits potent activity against Mycobacterium tuberculosis, although its efficacy may vary depending on specific strain characteristics . The compound's interactions with other chemicals can also lead to the formation of derivatives that may possess enhanced antimicrobial properties.
Eperezolid functions primarily by inhibiting bacterial protein synthesis. It binds to the 50S subunit of the bacterial ribosome, preventing the formation of peptide bonds during translation. This action effectively halts bacterial growth and replication.
Studies have shown that eperezolid's minimum inhibitory concentration (MIC) against various strains of bacteria demonstrates its potency. For example, in some tests, it exhibited an MIC comparable to linezolid but with different resistance profiles against certain pathogens .
Eperezolid is characterized by its solid form at room temperature, typically appearing as a white or off-white powder. It is soluble in organic solvents like dimethyl sulfoxide but has limited solubility in water, which influences its formulation for therapeutic use.
The chemical stability of eperezolid under various conditions has been documented, indicating it can withstand moderate temperatures and pH variations without significant degradation. This property is advantageous for maintaining efficacy during storage and administration.
Eperezolid has been primarily researched for its application in treating serious infections caused by Gram-positive bacteria, including methicillin-resistant Staphylococcus aureus (MRSA) and other resistant strains. Its development reflects ongoing efforts to combat antibiotic resistance through innovative drug design.
Additionally, eperezolid has been explored in combination therapies aimed at enhancing treatment efficacy against multi-drug-resistant infections . Research continues into its potential applications beyond traditional uses, including investigations into new formulations or combination therapies that may improve clinical outcomes.
The oxazolidinone class emerged from pioneering work at E.I. DuPont de Nemours and Company in 1978, with initial compounds exhibiting limited clinical utility due to toxicity concerns. Chemical refinements by Pharmacia and Upjohn yielded Eperezolid (PNU-100592) in the 1990s, featuring a 5S-acetamidomethyl group and fluorinated aryl ring critical for antibacterial activity and reduced toxicity. This class represented the first novel antibacterial pharmacophore in over 35 years with a mechanism distinct from existing protein synthesis inhibitors, specifically targeting the ribosomal 50S subunit initiation complex [5] [8]. Eperezolid and its structural analog Linezolid (PNU-100766) became pivotal clinical candidates due to their activity against Gram-positive pathogens exhibiting resistance to β-lactams, glycopeptides, and macrolides. Their development addressed an urgent medical need created by the global proliferation of multidrug-resistant nosocomial and community-acquired infections [4] [5].
1.2 Eperezolid’s Role in Addressing Multidrug-Resistant Gram-Positive Pathogens
Eperezolid demonstrates potent bacteriostatic activity against a broad spectrum of Gram-positive pathogens, including methicillin-resistant Staphylococcus aureus (MRSA), methicillin-resistant coagulase-negative staphylococci, vancomycin-resistant Enterococcus faecalis (VRE), and penicillin-resistant Streptococcus pneumoniae (PRSP). Minimum inhibitory concentration (MIC₉₀) values range from 1–4 μg/mL against these organisms, comparable to Linezolid [1] [10]. Its efficacy extends to in vivo models, where intravenous administration (25 mg/kg twice daily) reduced bacterial densities by approximately 1.75 log₁₀ CFU/g in intra-abdominal abscesses caused by vancomycin-resistant Enterococcus faecium [3]. The compound’s unique mechanism prevents cross-resistance with other ribosomal inhibitors, making it a critical tool against isolates resistant to macrolides, lincosamides, and aminoglycosides [4] [6].
Table 1: In Vitro Antibacterial Spectrum of Eperezolid
Pathogen Group | Representative Organisms | MIC₉₀ Range (μg/mL) |
---|---|---|
Methicillin-Resistant Staphylococci | Staphylococcus aureus (MRSA) | 1–2 |
Staphylococcus epidermidis | 1–4 | |
Vancomycin-Resistant Enterococci | Enterococcus faecalis (VRE) | 2 |
Enterococcus faecium (VRE) | 2 | |
Resistant Streptococci | Streptococcus pneumoniae (PRSP) | 0.5–2 |
Despite near-identical in vitro potency against Gram-positive pathogens, Eperezolid exhibited inferior pharmacokinetic properties compared to Linezolid during clinical development. Human studies revealed Eperezolid had a higher plasma clearance rate (24.9 mL/kg/min versus 10.5 mL/kg/min) and lower oral bioavailability (56% versus 100%) [5] [10]. These differences led to the prioritization of Linezolid for commercialization, which received FDA approval in 2000. Nevertheless, Eperezolid remains scientifically significant as:
CAS No.: 42599-90-6
CAS No.:
CAS No.: 26842-65-9
CAS No.: 100502-66-7
CAS No.:
CAS No.: 33227-10-0